14-(Fmoc-amino)-tetradecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

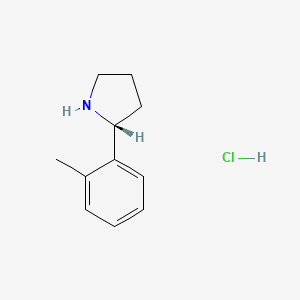

14-(Fmoc-amino)-tetradecanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of tetradecanoic acid. The Fmoc group is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and other complex molecules.

Wirkmechanismus

Target of Action

14-(Fmoc-amino)-tetradecanoic acid, also known as 14-(Fmoc-amino)-myristic acid, is a type of Fmoc-protected amino acid. The primary targets of this compound are nucleic acids (NAs) in cells . The compound is used for the sequential assembly of oligoaminoamides on solid-phase . These oligoaminoamides can be designed and produced in highly defined topologies, which are used as multifunctional nucleic acid carriers .

Mode of Action

The compound interacts with its targets through a process that involves sufficient nucleic acid packaging, protection, and shielding against the immune system, specific cellular uptake into the intended target cells, and finally escape from endolysosomes into the cytoplasm . The Fmoc group in the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of Fmoc-protected amino acids. The synthesis produces predictable amino-acid related impurities, the presence of which can negatively affect the outcome of peptide synthesis .

Result of Action

The result of the compound’s action is the formation of sequence-defined oligomers and the formulation of tumor-targeted plasmid DNA (pDNA) polyplexes . The compound can also self-assemble into supramolecular nanostructures under aqueous conditions, facilitating the formation of hydrogels .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and solvent conditions . For instance, the Fmoc group is used as a base-sensitive protecting group, and care needs to be taken to avoid removing the Fmoc group from the amino acid in certain pH conditions . The compound can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Fmoc-amino)-tetradecanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of tetradecanoic acid is protected using the Fmoc group. This is usually achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using automated equipment for the protection and purification steps. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

14-(Fmoc-amino)-tetradecanoic acid can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxyl groups of other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

Deprotection: The removal of the Fmoc group yields the free amino-tetradecanoic acid.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

14-(Fmoc-amino)-tetradecanoic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biochemical studies.

Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Gly-OH: Fmoc-protected glycine.

Fmoc-Ala-OH: Fmoc-protected alanine.

Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

Uniqueness

14-(Fmoc-amino)-tetradecanoic acid is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides and materials that require hydrophobic interactions. Additionally, the presence of the Fmoc group allows for easy deprotection and subsequent coupling reactions, making it a versatile tool in organic synthesis and biochemistry.

Eigenschaften

IUPAC Name |

14-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c31-28(32)20-10-8-6-4-2-1-3-5-7-9-15-21-30-29(33)34-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27H,1-10,15,20-22H2,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTDLOPKIDWKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

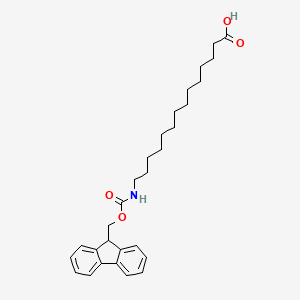

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B6335475.png)